molecular formula C29H32N4O8 B589151 Fmoc-Arg(Aloc)2-OH CAS No. 148893-34-9

Fmoc-Arg(Aloc)2-OH

Cat. No. B589151
M. Wt: 564.595
InChI Key: RSPFZCDVPTYBLY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .


Synthesis Analysis

Fmoc-Arg(Aloc)2-OH is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .


Molecular Structure Analysis

The linear formula of Fmoc-Arg(Aloc)2-OH is C29H32N4O8 . The compound has a defined stereo center .


Chemical Reactions Analysis

Fmoc-Arg(Aloc)2-OH is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .


Physical And Chemical Properties Analysis

Fmoc-Arg(Aloc)2-OH is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .

Scientific Research Applications

“Fmoc-Arg(Aloc)2-OH” is a derivative used in Fmoc Solid-Phase Peptide Synthesis , a method of choice for producing synthetic peptides . Here are some potential applications based on the general use of Fmoc Solid-Phase Peptide Synthesis:

  • Drug Development

    • Fmoc Solid-Phase Peptide Synthesis is often used in the development of peptide-based drugs . These drugs can be designed to interact with specific biological targets, offering potential treatments for a variety of diseases.
  • Research Tools

    • Synthetic peptides can be used as tools in biological research . For example, they can be used to study protein-protein interactions, or as substrates in enzymatic assays.
  • Biomaterials

    • Peptides can also be used to create biomaterials, such as hydrogels . These materials can have a variety of applications, from drug delivery to tissue engineering.
  • Diagnostic Applications

    • Synthetic peptides can be used in diagnostic applications, such as the development of peptide-based sensors .
  • Vaccine Development

    • Synthetic peptides can be used in the development of vaccines . These peptides can be designed to mimic parts of a pathogen, stimulating an immune response without causing disease.
  • Cosmetics

    • Peptides are increasingly being used in cosmetic products due to their potential skin benefits . They can be designed to have a variety of effects, from moisturizing to anti-aging.

“Fmoc-Arg(Aloc)2-OH” is a derivative used in Fmoc Solid-Phase Peptide Synthesis , a method of choice for producing synthetic peptides . Here are some additional potential applications based on the general use of Fmoc Solid-Phase Peptide Synthesis and the information available:

  • Sensitive Peptides Synthesis

    • “Fmoc-Arg(Aloc)2-OH” can be used in the synthesis of sensitive peptides . The Fmoc group can be removed under acidic conditions, preventing adverse nucleophilic reactions with electrophiles . This method can find broad applicability in amine deprotection strategies to mitigate undesired side reactions in the presence of highly reactive electrophiles .
  • Enzyme-Triggered Phase Transition

    • Methionine-containing self-assembling peptides, which can be synthesized using Fmoc Solid-Phase Peptide Synthesis, can undergo a gel-to-sol phase transition upon oxidation by H2O2 . This property can be used to design supramolecular biomaterials that are responsive to enzymatically generated ROS and can protect cells against oxidative stress .
  • Antioxidant Cell Protection

    • The peptides synthesized using Fmoc Solid-Phase Peptide Synthesis can also be used for antioxidant cell protection . The peptides can detoxify cells from ROS damage and protect them against oxidative stress .
  • Peptide-Based Sensors

    • Synthetic peptides can be used in the development of peptide-based sensors . “Fmoc-Arg(Aloc)2-OH” could potentially be used to synthesize peptides that are used in these types of applications.
  • Peptide Materials

    • Peptides can also be used to create peptide materials . These materials can have a variety of applications, from drug delivery to tissue engineering . “Fmoc-Arg(Aloc)2-OH” could potentially be used to synthesize peptides that are incorporated into these materials.
  • Peptide Therapeutics

    • Synthetic peptides can be used in the development of peptide therapeutics . These peptides can be designed to mimic parts of a pathogen, stimulating an immune response without causing disease . “Fmoc-Arg(Aloc)2-OH” could potentially be used to synthesize peptides that are used in therapeutic development.

Safety And Hazards

Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPFZCDVPTYBLY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856228
Record name N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Aloc)2-OH

CAS RN

148893-34-9
Record name N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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